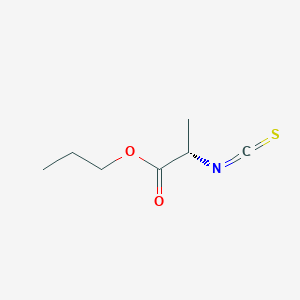
(S)-Propyl 2-isothiocyanatopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Propyl 2-isothiocyanatopropanoate is an organic compound with the molecular formula C7H11NO2S It is a derivative of propanoic acid and contains an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propyl 2-isothiocyanatopropanoate typically involves the reaction of (S)-2-aminopropanoic acid with thiophosgene in the presence of a base. The reaction proceeds as follows:
- Dissolve (S)-2-aminopropanoic acid in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add thiophosgene to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-Propyl 2-isothiocyanatopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
(S)-Propyl 2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify proteins and peptides, aiding in the study of protein function and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Propyl 2-isothiocyanatopropanoate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity is utilized in various biochemical assays and drug design strategies.
Comparison with Similar Compounds
- Methyl (2S)-2-isothiocyanatopropanoate
- Ethyl (2S)-2-isothiocyanatopropanoate
- Isopropyl (2S)-2-isothiocyanatopropanoate
Comparison: (S)-Propyl 2-isothiocyanatopropanoate is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different solubility and steric properties, making it suitable for specific applications.
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
propyl (2S)-2-isothiocyanatopropanoate |
InChI |
InChI=1S/C7H11NO2S/c1-3-4-10-7(9)6(2)8-5-11/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
WZXNEVPRNMRRER-LURJTMIESA-N |
Isomeric SMILES |
CCCOC(=O)[C@H](C)N=C=S |
Canonical SMILES |
CCCOC(=O)C(C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


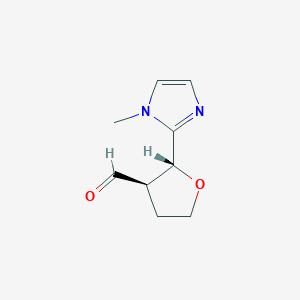
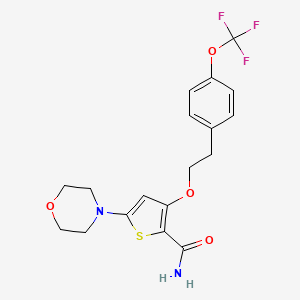
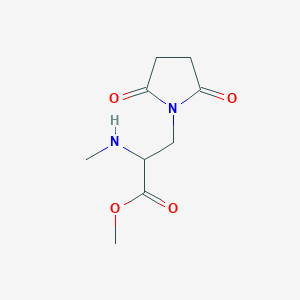
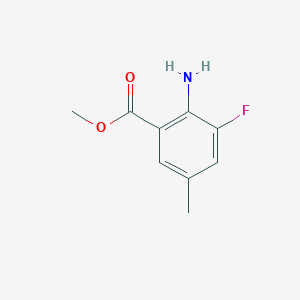
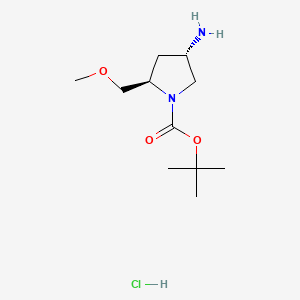
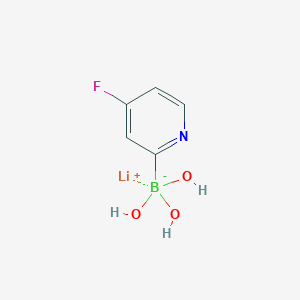
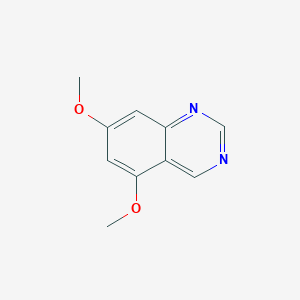
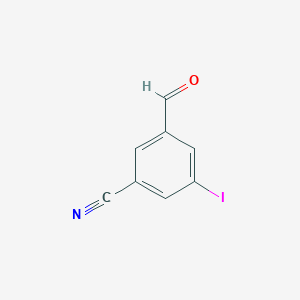

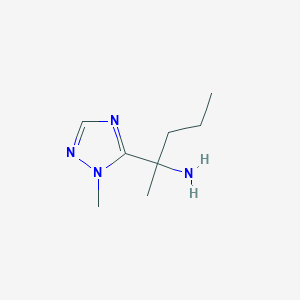
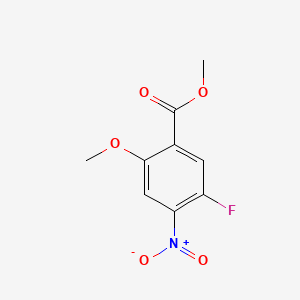
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
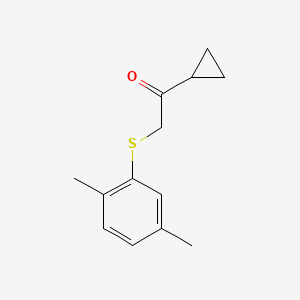
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
